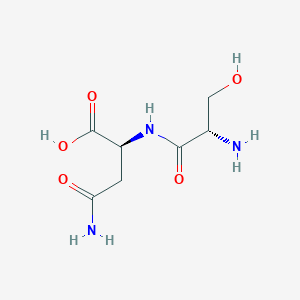
Ser-Asn
Vue d'ensemble
Description
Ser-Asn is a dipeptide formed from L-serine and L-asparagine residues . It plays a role as a metabolite .
Synthesis Analysis
The synthesis of Ser-Asn involves complex biological processes. One study discusses the development of an acyltransferase variant from Mycobacterium smegmatis, where a strategic Ser/Cys exchange in the catalytic triad expanded its synthetic capability . Another study presents a method for site-specific analysis of glycoprotein N-glycan processing, which involves the transfer of the glycan precursor to the sequon Asn-X-Thr/Ser .
Chemical Reactions Analysis
Deamidation of asparagine (Asn) residues is a nonenzymatic post-translational modification of proteins . The rate of deamidation is known to be affected by the residue following Asn on the carboxyl side and by secondary structure . Another study discusses the stability issues of therapeutic peptides in liquid formulations and the degradation mechanisms .
Physical And Chemical Properties Analysis
Ser-Asn has a molecular weight of 219.20 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 219.08552052 g/mol .
Applications De Recherche Scientifique
Cancer Detection and Imaging
Surface-enhanced Raman scattering (SERS) technologies, which have seen significant growth in biomedical research, are utilized extensively in cancer diagnostics. These technologies aid in the multiplexed detection and identification of new biomarkers, single-nucleotide polymorphisms, and circulating tumor cells. SERS serves as a non-invasive tool for cancer imaging, aiding in immunoSERS microscopy, histological analysis of biopsies, and in vivo detection of tumors. The future of SERS probes, which are compatible with multiple imaging modalities, holds potential for clinical translation, such as endoscope-based and intraoperative imaging for surgical guidance. Additionally, SERS agents may be used for targeted drug delivery and photothermal therapy (Vendrell, Maiti, Dhaliwal, & Chang, 2013).
SERS in Biological and Biomedical Applications
Surface-enhanced Raman spectroscopy (SERS) is advantageous for its excellent molecular specificity, high sensitivity, and ability to perform in complex biological compositions. SERS-based investigation of cells offers a deep understanding of living cells and their microenvironments, essential for assessing disease development. Its clinical relevance is highlighted by its application in detecting cancer cells and tumor margins under in vivo conditions. SERS also plays a role in theranostic approaches, indicating its broad potential in various biomedical fields (Cialla‐May, Zheng, Weber, & Popp, 2017).
Genetic Studies in IVF/ICSI-ET Programs
In the realm of reproductive medicine, the Ser680Asn polymorphism of the follicle-stimulating hormone receptor (FSHR) gene is studied for its influence on ovarian response in patients undergoing in vitro fertilization and intracytoplasmic sperm injection (IVF/ICSI-ET) programs. The Ser680Asn polymorphism is associated with different responses in 'poor responders' and 'good responders' in terms of follicle and oocyte production, demonstrating its significance in personalized reproductive medicine (Loutradis, Patsoula, Minas, Koussidis, Antsaklis, Michalas, & Makrigiannakis, 2006).
SERS for Non-Invasive Breast Cancer Detection
A novel application of surface-enhanced Raman spectroscopy (SERS) is in the development of a sensor for the detection or prediction of asymptomatic breast cancer using human tears. This innovative approach uses a portable Raman spectrometer with an identification algorithm based on multivariate statistics. The SERS substrate equipped with gold-decorated, hexagonal-close-packed polystyrene (Au/HCP-PS) nanosphere monolayer provides highly sensitive, reliable, and reproducible detection capabilities. This advancement represents a significant step towards developing non-invasive, real-time screening technology for detecting asymptomatic tumors and preventing tumor recurrence (Kim, Kim, Lee, Kim, Bang, Moon, Song, Shin, Yu, & Choi, 2020).
SERS
in Bioanalysis and DiagnosisSERS has become an important technique in bioanalysis and diagnosis due to its high sensitivity and multiplexing ability. It offers rapid detection of molecular species based on direct and indirect strategies and benefits from tunable surface properties of nanostructures. This makes it applicable in biological sensing, drug delivery, and live cell imaging assays. SERS is particularly relevant for early-stage cancer detection and fast pathogen detection. Recent developments demonstrate SERS-based assays' potential as point-of-care solutions for early bacterial infection detection and chronic disease diagnosis. The future of SERS in rapid and sensitive bioanalysis and diagnosis is promising, although it faces challenges and limitations (Tahir, Dina, Cheng, Valev, & Zhang, 2021).
Food Quality and Safety Analysis
SERS is emerging as a promising technique for the chemical analysis of food. It significantly improves the sensitivity and capacity of conventional Raman spectroscopy through the use of metallic nanosubstrates. SERS has been applied in detecting and characterizing food additives and chemical contaminants. Its development and applications span from simple solvents to complex food matrices. Despite its early stage and several challenges for advancing into real-world applications for complex food products, SERS shows considerable potential in food analysis, promising future advancements in this field (Zheng & He, 2014).
Orientations Futures
The future directions of research on Ser-Asn could involve the development of an algorithm that enables simultaneous analysis of many genes, which combined with the hormonal profile could promote treatment individualization . Another study suggests that the examination of one gene in relation to genotypes can be effectively used as a single tool to improve controlled ovarian stimulation .
Propriétés
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFSLKWFMWZEBD-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426795 | |
| Record name | L-Asparagine, L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ser-Asn | |
CAS RN |
81466-41-3 | |
| Record name | L-Asparagine, L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)
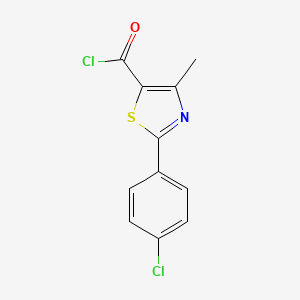
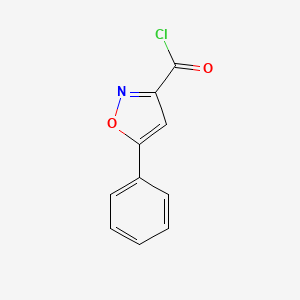
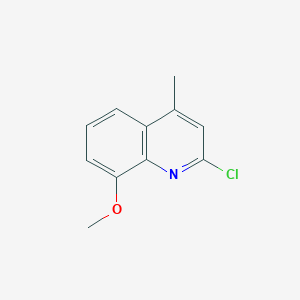
![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)
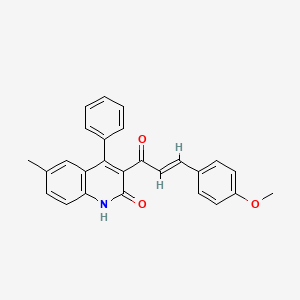
![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)